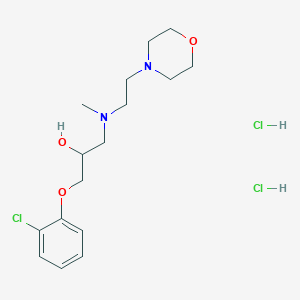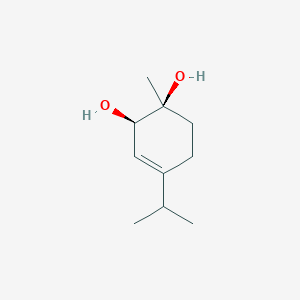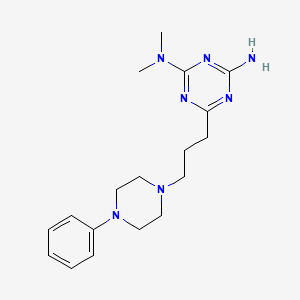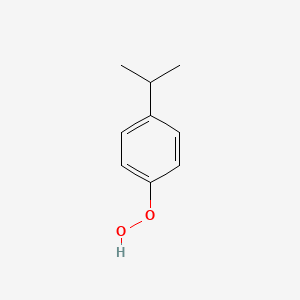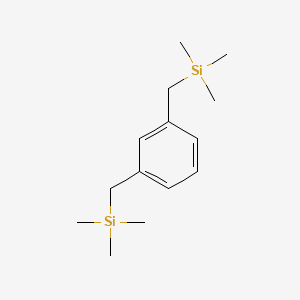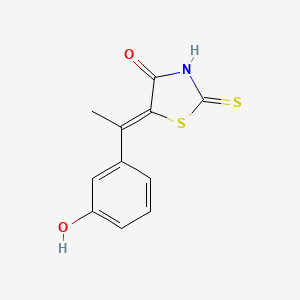
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting rhodanine with an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa) . The reaction can be facilitated using microwave dielectric heating, which enhances the reaction rate and yields . The synthetic route can be summarized as follows:
Reactants: Rhodanine and alpha-Methyl-3-hydroxybenzaldehyde.
Catalyst/Base: Piperidine, TEA, or AcONa.
Conditions: Microwave dielectric heating.
化学反応の分析
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine undergoes various chemical reactions, including:
科学的研究の応用
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interfere with cellular processes by modulating signaling pathways and gene expression .
類似化合物との比較
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine can be compared with other rhodanine derivatives, such as:
5-(3-Hydroxybenzylidene)rhodanine: Similar structure but lacks the alpha-methyl group.
5-(4-Chloro-3-hydroxybenzylidene)rhodanine: Contains a chloro substituent instead of a methyl group.
5-(4,5-Dihalogeno-pyrrol-2-yl)carbamoyl rhodanine: Features a pyrrole ring with halogen substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
21147-57-9 |
|---|---|
分子式 |
C11H9NO2S2 |
分子量 |
251.3 g/mol |
IUPAC名 |
(5Z)-5-[1-(3-hydroxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6(7-3-2-4-8(13)5-7)9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-6- |
InChIキー |
ZCPCMWDOKOEAKZ-TWGQIWQCSA-N |
異性体SMILES |
C/C(=C/1\C(=O)NC(=S)S1)/C2=CC(=CC=C2)O |
正規SMILES |
CC(=C1C(=O)NC(=S)S1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


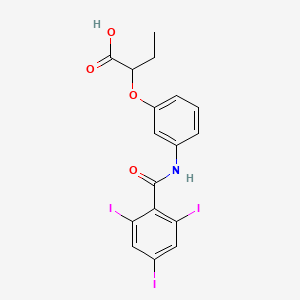
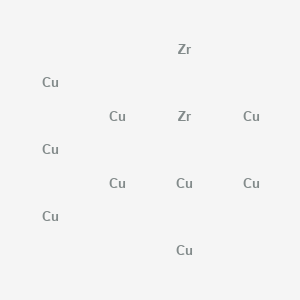
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
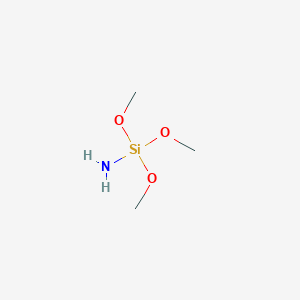
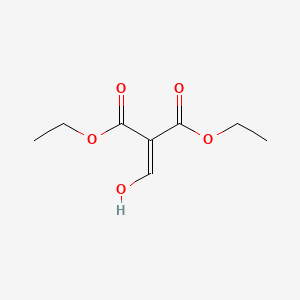


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
